molecular formula C14H16N2 B3011909 3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole CAS No. 956370-99-3

3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole

Cat. No.: B3011909
CAS No.: 956370-99-3
M. Wt: 212.296
InChI Key: AGJUNHBAUBTSLE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a cyclopropyl group and a 4-methylphenylmethyl group attached to the pyrazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole typically involves the reaction of cyclopropyl hydrazine with 4-methylbenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine nitrogen attacks the benzyl chloride, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed

    Oxidation: Pyrazole oxides and related derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole compounds depending on the reagents used.

Scientific Research Applications

3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
  • 3-Cyclopropyl-N’-(1-(4-methylphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-Cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and 4-methylphenylmethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-2-4-12(5-3-11)10-16-9-8-14(15-16)13-6-7-13/h2-5,8-9,13H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJUNHBAUBTSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322468
Record name 3-cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956370-99-3
Record name 3-cyclopropyl-1-[(4-methylphenyl)methyl]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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